molecular formula C6H10NaO7 B569201 L-Iduronic Acid (sodium) CAS No. 61199-83-5

L-Iduronic Acid (sodium)

Cat. No.: B569201
CAS No.: 61199-83-5
M. Wt: 216.1
InChI Key: WNFHGZLVUQBPMA-XVWKMKMJSA-M
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Description

L-Iduronic acid is an epimer of glucuronic acid and a monosaccharide component of glycosaminoglycans (GAGs), including heparin and chondroitin sulfate B, found on the outer cell membrane . It is conformationally flexible, which allows it to bind metal ions and may be important for the antithrombotic activity of heparin .


Synthesis Analysis

The compounds were efficiently synthesized in nine or ten steps from D- or L-arabinose and the structures were confirmed by X-ray crystallographic analysis of key intermediates .


Molecular Structure Analysis

L-Iduronic acid is a monosaccharide that is a component of the glycosaminoglycans. It is a sodium ion salt, which can be found in the extracellular matrix as part of the glycosaminoglycan heparan sulfate .


Chemical Reactions Analysis

The analysis and characterization of heparin impurities discuss recent developments in analytical methods available for the sensitive separation, detection, and structural characterization of heparin contaminants .


Physical and Chemical Properties Analysis

L-Iduronic Acid Sodium Salt has a molecular formula of C6H9NaO7 and a molecular weight of 216.12 .

Scientific Research Applications

  • Synthesis and Structural Analysis : L-Iduronic acid derivatives have been synthesized and analyzed for their crystal structures, providing insights into their conformation and characteristics in different environments. For example, Whitfield et al. (1991) studied the synthesis of several derivatives, including the reducing sugar, the α– and s-methyl glycosides, and L-iduronolactone, analyzing their crystal structures and conformations in different conditions (Whitfield et al., 1991).

  • Role in Dermatan Sulfate Biosynthesis : L-Iduronic acid's formation during dermatan sulfate biosynthesis has been explored. Malmström and Fransson (1975) demonstrated that the formation of L-iduronic acid is promoted by concurrent sulfation, showing that C-5 inversion of D-glucuronic acid to L-iduronic acid occurs on the polymer level (Malmström & Fransson, 1975).

  • Conformational Analysis in Heparan Sulphate : The study by Hsieh et al. (2016) highlighted the relationship between the sulphation patterns and the conformation of IdoA in heparan sulphate, showing how IdoA's conformation is affected by the sulphation pattern of nearby saccharides (Hsieh et al., 2016).

  • Understanding Binding and Biological Properties : Casu et al. (1988) discussed the conformational flexibility of L-iduronic acid residues in glycosaminoglycans, which may explain the stronger binding and higher biological activities of iduronic acid-containing glycosaminoglycans (Casu et al., 1988).

  • Antithrombin Binding and Anticoagulant Properties : Kovensky et al. (2002) synthesized pentasaccharides containing an L-iduronic acid residue and demonstrated its critical role in the interaction with antithrombin, a key factor in blood coagulation (Kovensky et al., 2002).

  • Antimetastatic Activity in Cancer Research : Nishimura et al. (1997) synthesized L-Iduronic acid-type 1-N-iminosugars and demonstrated their potential in inhibiting pulmonary metastasis of cancer cells (Nishimura et al., 1997).

  • Applications in Ophthalmology : Gomes et al. (2004) researched the role of sodium hyaluronate (a derivative of hyaluronic acid, which includes L-Iduronic acid units) in promoting migration of human corneal epithelial cells, indicating its potential in corneal wound healing (Gomes et al., 2004).

Mechanism of Action

Target of Action

L-Iduronic Acid Sodium Salt, also known as L-Iduronic Acid, is a major uronic acid component of glycosaminoglycans (GAGs), including dermatan sulfate and heparin . It primarily targets GAGs, which are complex carbohydrates that interact with multiple ligands, both soluble and insoluble, and modulate various physiological and pathological processes .

Mode of Action

L-Iduronic Acid Sodium Salt interacts with its targets, the GAGs, in a complex manner. The conformation of L-Iduronic Acid Sodium Salt is a critical factor in determining its interaction with specific protein targets . For instance, the conformation of L-Iduronic Acid residue plays a crucial role in determining the interaction between antithrombin and heparan sulfate . The compound’s interaction with its targets leads to changes in the structure and function of the GAGs, affecting their ability to bind to various ligands .

Biochemical Pathways

L-Iduronic Acid Sodium Salt affects the uronic acid pathway, which is essential for the metabolism of carbohydrates . This pathway is crucial for preserving the structural stability of extracellular matrices and controlling numerous physiological processes . L-Iduronic Acid Sodium Salt, as a component of GAGs, plays a significant role in these processes. Moreover, L-Iduronic Acid Sodium Salt can be non-enzymatically converted into Dhu, which is metabolized to pyruvate and glyceraldehyde-3-phosphate through subsequent reactions of four enzymes .

Pharmacokinetics

It is known that l-iduronic acid sodium salt is a solid compound with a molecular weight of 2161 g/mol . It has slight solubility in methanol when heated and in water . These properties may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of L-Iduronic Acid Sodium Salt’s action are primarily related to its role in the structure and function of GAGs. It contributes to the structural diversity of GAGs, which is crucial for their ability to bind to various ligands and participate in numerous physiological and pathological processes . For instance, L-Iduronic Acid Sodium Salt-containing GAGs are selectively bound by basic fibroblast growth factor, which prevents infection of Hep-2 cells with respiratory syncytial virus in vitro .

Action Environment

The action, efficacy, and stability of L-Iduronic Acid Sodium Salt can be influenced by various environmental factors. For instance, cultivation conditions such as irradiance and temperature can affect the content of L-Iduronic Acid in green seaweed species . Elevated nitrate levels and temperature can increase the content of L-Iduronic Acid, potentially influencing its action .

Safety and Hazards

For safety and hazards, it is recommended to refer to the Safety Data Sheet provided by the manufacturer .

Future Directions

Research is ongoing to explore the potential uses and benefits of L-Iduronic Acid Sodium Salt. For instance, one study discussed the importance of this sugar in respiratory syncytial virus (RSV) infection .

Biochemical Analysis

Biochemical Properties

L-Iduronic Acid (sodium) plays a significant role in biochemical reactions. It is conformationally flexible, which allows it to bind metal ions . This property may be important for the antithrombotic activity of heparin . L-Iduronic Acid (sodium) interacts with various enzymes, proteins, and other biomolecules. For instance, it is selectively bound by basic fibroblast growth factor (bFGF), which prevents infection of Hep-2 cells with respiratory syncytial virus (RSV) in vitro .

Cellular Effects

L-Iduronic Acid (sodium) has profound effects on various types of cells and cellular processes. It is a part of the glycosaminoglycan heparan sulfate, which can be found in the extracellular matrix . It has been shown to have inhibitory properties against human osteosarcoma cells .

Molecular Mechanism

At the molecular level, L-Iduronic Acid (sodium) exerts its effects through binding interactions with biomolecules and changes in gene expression. It is capable of adopting more than one solution conformation, with an equilibrium existing between three low-energy conformers . This flexibility allows it to bind to various biomolecules, including metal ions .

Temporal Effects in Laboratory Settings

The effects of L-Iduronic Acid (sodium) can change over time in laboratory settings. While specific information on its stability, degradation, and long-term effects on cellular function is limited, it is known that L-Iduronic Acid (sodium) is a component of glycosaminoglycans, which play key roles in a myriad of physiological and pathological processes .

Dosage Effects in Animal Models

While specific studies on the dosage effects of L-Iduronic Acid (sodium) in animal models are limited, it is known that glycosaminoglycans, of which L-Iduronic Acid (sodium) is a component, play key roles in various biological processes in animals .

Metabolic Pathways

L-Iduronic Acid (sodium) is involved in the metabolic pathways of glycosaminoglycans. It is a component of heparan sulfate, chondroitin sulfate, and dermatan sulfate . These glycosaminoglycans interact with various enzymes and cofactors in their metabolic pathways .

Transport and Distribution

L-Iduronic Acid (sodium) is transported and distributed within cells and tissues as a component of glycosaminoglycans. These glycosaminoglycans are found both in extracellular matrices and on cell surfaces .

Subcellular Localization

The subcellular localization of L-Iduronic Acid (sodium) is largely determined by its incorporation into glycosaminoglycans, which are found both in the extracellular matrix and on the cell surface . The specific compartments or organelles to which L-Iduronic Acid (sodium) is directed would depend on the specific glycosaminoglycan and cell type.

Properties

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHMTHNLNZGTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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